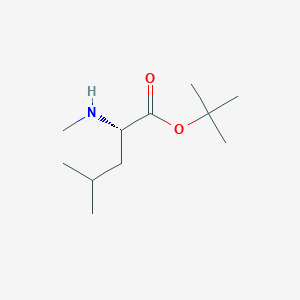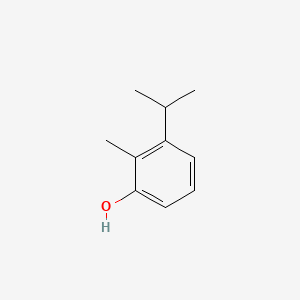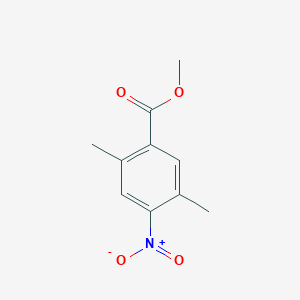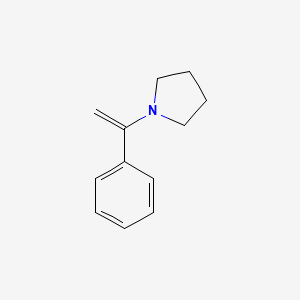![molecular formula C18H13N3O B8751665 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one CAS No. 820233-45-2](/img/structure/B8751665.png)
3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with phenyl groups attached at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is often catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazolopyridines, which can exhibit different chemical and physical properties compared to the parent compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a scaffold for designing inhibitors of various enzymes and receptors.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one involves its interaction with molecular targets such as kinases. For instance, it can inhibit tropomyosin receptor kinases (TRKs) by binding to the ATP-binding pocket, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-2,7-diphenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridin-3-one: This compound shares a similar pyrazolopyridine core but differs in the substitution pattern, which can affect its chemical reactivity and biological activity.
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: Another related compound with a different ring fusion pattern, leading to distinct properties and applications.
Uniqueness
3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is unique due to its specific substitution pattern and the presence of phenyl groups at the 3 and 4 positions. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
820233-45-2 |
|---|---|
Fórmula molecular |
C18H13N3O |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
3,4-diphenyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H13N3O/c22-15-11-14(12-7-3-1-4-8-12)16-17(20-21-18(16)19-15)13-9-5-2-6-10-13/h1-11H,(H2,19,20,21,22) |
Clave InChI |
SDHIVMJKZPHEJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(piperidin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B8751607.png)
![4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester](/img/structure/B8751615.png)


![4-[3-(Methyloxy)-4-nitrophenyl]pyridine](/img/structure/B8751627.png)

![7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester](/img/structure/B8751639.png)


![3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B8751675.png)

